1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene
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Overview
Description
Preparation Methods
The synthesis of 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene involves several steps. The primary synthetic route includes the cyclization of a suitable precursor followed by methylation. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic musky odor . At the molecular level, it binds to specific receptor sites in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene is unique among synthetic musks due to its high stability and hydrophobicity . Similar compounds include:
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran: Known for its similar musky odor but with different stability and solubility properties.
Hexamethylindanopyran: Another synthetic musk with comparable olfactory characteristics but distinct chemical properties.
These compounds share structural similarities but differ in their physicochemical properties and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-14-10-16-15(9-13(14)7-8-19-11)17(3,4)12(2)18(16,5)6/h9-12H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTVUUYOAIDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCO1)C(C(C3(C)C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401044681 |
Source
|
Record name | 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401044681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135546-42-8 |
Source
|
Record name | 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401044681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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